molecular formula C8H15NO B13338158 4-Azaspiro[3.5]nonan-4-ium-2-olate

4-Azaspiro[3.5]nonan-4-ium-2-olate

Katalognummer: B13338158
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: ICVWAZYEOZVWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azaspiro[35]nonan-4-ium-2-olate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[3.5]nonan-4-ium-2-olate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the synthesis can be achieved by reacting a piperidine derivative with a halogenated compound in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Azaspiro[3.5]nonan-4-ium-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-Azaspiro[3.5]nonan-4-ium-2-olate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Azaspiro[3.5]nonan-4-ium-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to fit into binding sites with high specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Azaspiro[3.5]nonan-4-ium-2-olate is unique due to its specific spirocyclic structure and the presence of the azaspiro moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-azoniaspiro[3.5]nonan-2-olate

InChI

InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2

InChI-Schlüssel

ICVWAZYEOZVWII-UHFFFAOYSA-N

Kanonische SMILES

C1CC[N+]2(CC1)CC(C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.